5,6-Dihydro-6-phenyl-2-propylimidazo(2,1-b)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-6-phenyl-2-propylimidazo(2,1-b)thiazole is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multi-step process that involves the condensation of various starting materials.
Mechanism Of Action
The mechanism of action of 5,6-Dihydro-6-phenyl-2-propylimidazo(2,1-b)thiazole is not fully understood. However, studies have shown that this compound exerts its antitumor activity through the inhibition of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 leads to the disruption of these processes, ultimately resulting in the death of cancer cells.
Biochemical And Physiological Effects
5,6-Dihydro-6-phenyl-2-propylimidazo(2,1-b)thiazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of protein kinase CK2, leading to the induction of apoptosis in cancer cells. In addition, 5,6-Dihydro-6-phenyl-2-propylimidazo(2,1-b)thiazole has been shown to exhibit antibacterial and antifungal activity. However, its effects on normal cells and tissues are not well understood.
Advantages And Limitations For Lab Experiments
One of the advantages of 5,6-Dihydro-6-phenyl-2-propylimidazo(2,1-b)thiazole is its versatility as a starting material for the synthesis of various heterocyclic compounds. In addition, this compound has shown promising results as an antitumor agent and an inhibitor of protein kinase CK2. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 5,6-Dihydro-6-phenyl-2-propylimidazo(2,1-b)thiazole. One area of research is the development of more efficient and cost-effective synthetic methods for this compound. Another area of research is the investigation of its effects on normal cells and tissues, as well as its potential toxicity. In addition, the study of the structure-activity relationship of 5,6-Dihydro-6-phenyl-2-propylimidazo(2,1-b)thiazole and its derivatives can lead to the development of more potent and selective inhibitors of protein kinase CK2. Finally, the use of this compound as a building block for the synthesis of novel materials and polymers can lead to the development of new materials with unique properties and applications.
Synthesis Methods
The synthesis of 5,6-Dihydro-6-phenyl-2-propylimidazo(2,1-b)thiazole involves the condensation of various starting materials, including 2-bromoacetophenone, thiourea, and propylamine. The reaction is carried out in the presence of a catalyst, such as copper powder, and under reflux conditions. The final product is purified through recrystallization.
Scientific Research Applications
5,6-Dihydro-6-phenyl-2-propylimidazo(2,1-b)thiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an antitumor agent and an inhibitor of protein kinase CK2. In material science, 5,6-Dihydro-6-phenyl-2-propylimidazo(2,1-b)thiazole has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, this compound has been utilized as a versatile starting material for the synthesis of various heterocyclic compounds.
properties
CAS RN |
135857-70-4 |
---|---|
Product Name |
5,6-Dihydro-6-phenyl-2-propylimidazo(2,1-b)thiazole |
Molecular Formula |
C14H16N2S |
Molecular Weight |
244.36 g/mol |
IUPAC Name |
6-phenyl-2-propyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C14H16N2S/c1-2-6-12-9-16-10-13(15-14(16)17-12)11-7-4-3-5-8-11/h3-5,7-9,13H,2,6,10H2,1H3 |
InChI Key |
LHHLJNRWPSNBRY-UHFFFAOYSA-N |
SMILES |
CCCC1=CN2CC(N=C2S1)C3=CC=CC=C3 |
Canonical SMILES |
CCCC1=CN2CC(N=C2S1)C3=CC=CC=C3 |
synonyms |
5,6-dihydro-6-phenyl-2-n-propylimidazo(2,1-b)thiazole HPProp-IT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.